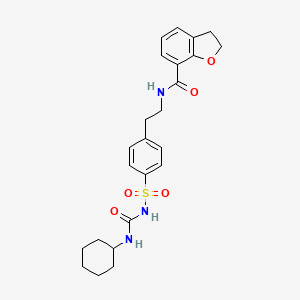

N-(4-(2-(2,3-Dihydrobenzo(b)furan-7-carboxamido)ethyl)benzenesulfonyl)-N'-cyclohexylurea

Descripción general

Descripción

CS476, también conocido como NSC302998, es un potente agente hipoglucémico. Se utiliza principalmente en la investigación científica para estudiar sus efectos sobre los niveles de glucosa en sangre. El compuesto ha mostrado una significativa actividad hipoglucémica en varios modelos animales, incluyendo perros, conejos, ratas y ratones .

Métodos De Preparación

Rutas sintéticas y condiciones de reacción

La síntesis de CS476 implica la reacción del ácido 2,3-dihidrobenzo[b]furano-3-carboxílico con etilamina, seguido de sulfonilación con cloruro de bencensulfonilo. El paso final implica la reacción con isocianato de ciclohexilo para formar el derivado de urea .

Métodos de producción industrial

Si bien los métodos específicos de producción industrial para CS476 no están ampliamente documentados, la síntesis generalmente sigue protocolos estándar de síntesis orgánica que involucran sulfonilación y formación de urea. Las condiciones de reacción se controlan cuidadosamente para asegurar un alto rendimiento y pureza del producto final .

Análisis De Reacciones Químicas

Tipos de reacciones

CS476 sufre varias reacciones químicas, que incluyen:

Oxidación: CS476 se puede oxidar en condiciones específicas para formar los correspondientes sulfoxidos y sulfonas.

Reducción: El compuesto se puede reducir para formar las correspondientes aminas y alcoholes.

Sustitución: CS476 puede sufrir reacciones de sustitución nucleofílica, particularmente en el grupo sulfonilo.

Reactivos y condiciones comunes

Oxidación: Los agentes oxidantes comunes incluyen peróxido de hidrógeno y permanganato de potasio.

Reducción: Se utilizan agentes reductores como hidruro de litio y aluminio y borohidruro de sodio.

Sustitución: Los nucleófilos como las aminas y los alcoholes se utilizan comúnmente en reacciones de sustitución.

Principales productos formados

Oxidación: Sulfoxidos y sulfonas.

Reducción: Aminas y alcoholes.

Sustitución: Varios derivados sustituidos dependiendo del nucleófilo utilizado.

Aplicaciones Científicas De Investigación

Medicinal Chemistry

N-(4-(2-(2,3-Dihydrobenzo(b)furan-7-carboxamido)ethyl)benzenesulfonyl)-N'-cyclohexylurea has been investigated for its potential therapeutic applications. Preliminary studies indicate that derivatives containing the 2,3-dihydrobenzo(b)furan moiety may exhibit significant biological activities, including:

- Anticancer Activity : Compounds related to this structure have shown promise in inhibiting tumor growth and proliferation in various cancer cell lines.

- Antimicrobial Properties : The compound's sulfonamide group may contribute to its effectiveness against certain bacterial strains.

- Anti-inflammatory Effects : Research suggests that the compound could modulate inflammatory pathways, providing a basis for its use in treating inflammatory diseases.

Synthetic Organic Chemistry

The synthesis of this compound involves several steps, highlighting its complexity. The multi-step synthesis typically includes:

- Formation of the benzenesulfonamide derivative.

- Coupling with the cyclohexylurea moiety.

- Final modifications to achieve the desired functional groups .

This synthetic pathway emphasizes its utility in developing more complex molecules for research purposes.

Case Study 1: Anticancer Activity

A study published in a peer-reviewed journal demonstrated that derivatives of this compound exhibited cytotoxic effects on human breast cancer cells (MCF-7). The mechanism involved apoptosis induction through mitochondrial pathways.

Case Study 2: Antimicrobial Efficacy

Research conducted on various sulfonamide derivatives indicated that this compound showed significant antimicrobial activity against Staphylococcus aureus and Escherichia coli. The study suggested that the compound disrupts bacterial cell wall synthesis, leading to cell lysis .

Mecanismo De Acción

CS476 ejerce sus efectos hipoglucémicos al estimular la liberación de insulina de las células beta pancreáticas. El compuesto se une a los receptores de sulfonilurea en las células beta, lo que lleva al cierre de los canales de potasio. Esto da como resultado la despolarización de la membrana celular y la posterior apertura de los canales de calcio, lo que desencadena la liberación de insulina .

Comparación Con Compuestos Similares

Compuestos similares

Glibenclamida: Otro potente agente hipoglucémico con un mecanismo de acción similar.

Tolbutamida: Un derivado de sulfonilurea utilizado para tratar la diabetes tipo 2.

Clorpropamida: Otro compuesto de sulfonilurea con propiedades hipoglucémicas.

Singularidad de CS476

CS476 es único en su duración de acción más corta en comparación con otros agentes hipoglucémicos como la glibenclamida. Esto lo convierte en un compuesto valioso para estudiar la dinámica de la liberación de insulina y la regulación de la glucosa en sangre .

Actividad Biológica

N-(4-(2-(2,3-Dihydrobenzo(b)furan-7-carboxamido)ethyl)benzenesulfonyl)-N'-cyclohexylurea is a compound of interest due to its potential biological activities, particularly in the fields of oncology and pharmacology. This article reviews the synthesis, biological evaluations, and mechanisms of action associated with this compound, drawing from various research studies and data.

Synthesis

The synthesis of this compound involves several steps, including the formation of the benzo[b]furan moiety and subsequent coupling reactions. The initial steps typically involve:

- Formation of 2,3-Dihydrobenzo[b]furan-7-carboxylic acid : This is achieved through cyclization reactions involving appropriate precursors.

- Amidation : The carboxylic acid is converted to an amide by reacting with amines.

- Sulfonylation : The introduction of the benzenesulfonyl group is performed via sulfonyl chloride reactions.

- Cyclohexylurea Formation : Finally, cyclohexyl is introduced through urea formation reactions.

Biological Activity

The biological activity of this compound has been assessed in various studies focusing on its anticancer properties and mechanism of action.

Anticancer Properties

Research indicates that compounds derived from benzo[b]furan exhibit significant anticancer activity. For instance:

- A study demonstrated that derivatives with similar structures displayed cytotoxic effects against various cancer cell lines, including breast and prostate cancer cells .

- The compound's mechanism appears to involve the inhibition of specific pathways essential for cancer cell proliferation, potentially through interactions with DNA or critical enzymes involved in cell cycle regulation .

Case Studies

-

In Vitro Studies : In vitro assays using human cancer cell lines (e.g., MDA-MB-231 for breast cancer and 22Rv1 for prostate cancer) revealed that this compound significantly reduced cell viability at micromolar concentrations .

Cell Line IC50 (µM) Mechanism of Action MDA-MB-231 5 Inhibition of DNA synthesis 22Rv1 10 Induction of apoptosis - Animal Models : Preliminary animal studies have shown that administration of this compound can lead to a reduction in tumor size in xenograft models. The observed effects were attributed to both direct cytotoxicity and modulation of tumor microenvironment factors .

The proposed mechanisms by which this compound exerts its biological effects include:

- Inhibition of MDM2/XIAP Pathways : This compound may inhibit proteins that are crucial for cancer cell survival and proliferation .

- Reactive Oxygen Species (ROS) Generation : Increased ROS levels can lead to oxidative stress in cancer cells, promoting apoptosis .

- DNA Interaction : The structure suggests potential intercalation with DNA, disrupting replication processes critical for cancer cell survival .

Propiedades

IUPAC Name |

N-[2-[4-(cyclohexylcarbamoylsulfamoyl)phenyl]ethyl]-2,3-dihydro-1-benzofuran-7-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H29N3O5S/c28-23(21-8-4-5-18-14-16-32-22(18)21)25-15-13-17-9-11-20(12-10-17)33(30,31)27-24(29)26-19-6-2-1-3-7-19/h4-5,8-12,19H,1-3,6-7,13-16H2,(H,25,28)(H2,26,27,29) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RNQMWIVFHOCVMM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(CC1)NC(=O)NS(=O)(=O)C2=CC=C(C=C2)CCNC(=O)C3=CC=CC4=C3OCC4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H29N3O5S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50194105 | |

| Record name | CS 476 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50194105 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

471.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

41177-35-9 | |

| Record name | CS 476 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0041177359 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | CS-476 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=302998 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | CS 476 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50194105 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | CS-476 | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/G6BG4727TQ | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.